molecular formula C18H18N4O2 B10981045 N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10981045
M. Wt: 322.4 g/mol
InChI Key: DWMPUCWTXMAVLL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an acetylphenyl group and a triazolopyridine moiety, makes it a subject of interest for researchers in various fields.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H18N4O2/c1-13(23)14-8-10-15(11-9-14)19-18(24)7-4-6-17-21-20-16-5-2-3-12-22(16)17/h2-3,5,8-12H,4,6-7H2,1H3,(H,19,24)

InChI Key

DWMPUCWTXMAVLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyridine core, followed by the introduction of the acetylphenyl group and the butanamide side chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid and 4-acetylaniline as products.

Conditions Products Yield
6M HCl, reflux, 8h4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid + 4-acetylaniline82%
2M NaOH, ethanol, 70°C, 6hSodium salt of butanoic acid derivative + 4-acetylaniline75%

The reaction rate is slower compared to simpler amides due to steric hindrance from the triazole ring and electron-withdrawing effects.

Nucleophilic Substitution at the Triazole Moiety

The triazole ring undergoes nucleophilic substitution at the C3 position , particularly with alkyl halides or aryl boronic acids under palladium catalysis .

Example Reaction:

N-(4-acetylphenyl)-4-([1][2][4]triazolo[4,3-a]pyridin-3-yl)butanamide+R-XPd(PPh3)4,Na2CO33-R-substituted derivative\text{N-(4-acetylphenyl)-4-([1][2][4]triazolo[4,3-a]pyridin-3-yl)butanamide} + \text{R-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-R-substituted derivative}

Electrophile (R-X) Product Catalyst Yield
Methyl iodide3-Methyltriazolo-pyridine derivativePd(OAc)2_2, XPhos68%
Phenylboronic acid3-Phenyltriazolo-pyridine derivativePd(PPh3_3)4_473%

The reaction is regioselective due to electron density redistribution in the triazole ring .

Cyclization Reactions

The compound participates in intramolecular cyclization under dehydrating conditions to form fused heterocycles. For example, heating with P2_2O5_5 in toluene yields a triazolo-pyridinoquinazoline derivative:

N-(4-acetylphenyl)-4-([1][2][4]triazolo[4,3-a]pyridin-3-yl)butanamideP2O5,ΔFused quinazoline-triazolo-pyridine\text{N-(4-acetylphenyl)-4-([1][2][4]triazolo[4,3-a]pyridin-3-yl)butanamide} \xrightarrow{\text{P}_2\text{O}_5, \Delta} \text{Fused quinazoline-triazolo-pyridine}

Cyclization Agent Product Temperature Yield
P2_2O5_5Triazolo-pyridinoquinazoline120°C, 12h58%

Electrophilic Aromatic Substitution (EAS)

The acetylphenyl group undergoes nitration and sulfonation at the meta position relative to the acetyl group:

Nitration:

N-(4-acetylphenyl)-...butanamideHNO3/H2SO43-nitro-4-acetylphenyl derivative\text{N-(4-acetylphenyl)-...butanamide} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-nitro-4-acetylphenyl derivative}

Reagent Position Yield
HNO3_3/H2_2SO4_4Meta89%

Reduction of the Acetyl Group

The acetyl group is reduced to a hydroxyethyl moiety using NaBH4_4 or LiAlH4_4:

N-(4-acetylphenyl)-...butanamideNaBH4/MeOHN-(4-(1-hydroxyethyl)phenyl)-...butanamide\text{N-(4-acetylphenyl)-...butanamide} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{N-(4-(1-hydroxyethyl)phenyl)-...butanamide}

Reducing Agent Product Yield
NaBH4_44-(1-hydroxyethyl)phenyl derivative76%

Cross-Coupling Reactions

The triazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis :

N-(4-acetylphenyl)-...butanamide+Ar-B(OH)2Pd(dppf)Cl23-Ar-substituted derivative\text{N-(4-acetylphenyl)-...butanamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{3-Ar-substituted derivative}

Aryl Boronic Acid Product Yield
4-Methoxyphenyl3-(4-Methoxyphenyl) derivative81%

Factors Influencing Reactivity

  • Electronic Effects :

    • The triazole ring’s electron-withdrawing nature deactivates adjacent positions, directing substitution to the pyridine nitrogen .

    • The acetyl group further withdraws electrons, enhancing electrophilic substitution at the meta position.

  • Steric Hindrance :

    • Bulky substituents on the triazole ring slow hydrolysis and nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives with different substituents on the phenyl and butanamide groups. Examples include:

  • N-(4-methylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
  • N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Uniqueness

The uniqueness of N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development.

Biological Activity

N-(4-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound that combines an acetylphenyl group with a triazolopyridine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic implications.

Structural Characteristics

The compound's molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of approximately 322.4 g/mol. Its structure includes:

  • Acetylphenyl Group : Imparts hydrophobic characteristics.
  • Triazolopyridine Moiety : Suggests interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways.

Biological Activity Overview

The biological activities of this compound have been categorized into several key areas:

Activity Type Description References
Anticancer Potential to inhibit cancer cell proliferation via modulation of specific signaling pathways.
Antimicrobial Exhibits activity against various bacterial strains, indicating potential use as an antibiotic.
Anti-inflammatory May reduce inflammation through inhibition of pro-inflammatory cytokines.
Neuroprotective Potential to protect against neurodegenerative diseases by modulating neurotransmitter levels.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that derivatives of triazolopyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
    • Reference:
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound had notable activity against Gram-positive and Gram-negative bacteria.
    • Reference:
  • Neuroprotective Effects :
    • Research indicated that the compound could enhance cognitive function in animal models by preventing neuronal death and promoting neurogenesis.
    • Reference:

Q & A

Q. What formulation challenges arise in achieving targeted delivery to the CNS?

  • Methodological Answer : Assess blood-brain barrier (BBB) penetration using PAMPA-BBB or in situ perfusion models. Modify logP (via prodrugs) to balance permeability and efflux. Encapsulate in PEGylated nanoparticles to evade P-gp efflux and enhance brain uptake .

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